Product packaging for Lithosperman B(Cat. No.:)

Lithosperman B

Cat. No.: B1234185
M. Wt: 718.6 g/mol
InChI Key: MLLNSAKYYJBTKG-XBXARRHUSA-N
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Description

Significance of Naturally Occurring Phenolic Compounds in Chemical Biology

Naturally occurring phenolic compounds are a large and diverse group of molecules synthesized by plants and microorganisms, characterized by at least one aromatic ring with one or more hydroxyl groups. iosrjournals.orgwikipedia.orgresearchgate.netijhmr.com In chemical biology, these compounds are of immense interest due to their vast structural diversity and wide range of biological activities. mdpi.com Organisms often produce them in response to environmental stressors like pathogen attacks, insect infestations, UV radiation, and physical injury. wikipedia.org

Phenolics play a crucial role in human health and are investigated for their potential in preventing and treating numerous diseases. iosrjournals.orgmdpi.com Their health benefits are largely attributed to their antioxidant properties, which allow them to scavenge free radicals and protect cells from oxidative damage. iosrjournals.orgresearchgate.net Beyond their antioxidant capacity, many phenolic compounds exhibit anti-inflammatory, antimicrobial, anticarcinogenic, and cardioprotective effects. iosrjournals.orgresearchgate.netmdpi.combiointerfaceresearch.com Their presence in the human diet, through the consumption of fruits, vegetables, and herbs, makes them a key area of research in nutrition and medicine. iosrjournals.orgwikipedia.orgresearchgate.net

Overview of Caffeic Acid Derivatives and their Biological Relevance

Caffeic acid is a major hydroxycinnamic acid found widely in the plant kingdom. biointerfaceresearch.com Its derivatives, which include esters and amides, are a significant class of phenolic compounds with a broad spectrum of biological activities. mdpi.com These derivatives are recognized for their potent antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. biointerfaceresearch.comnih.govfrontiersin.org

For instance, caffeic acid and its derivatives have been shown to protect the skin from UV-induced oxidative damage and photoaging. mdpi.com They also exhibit cardiovascular benefits, such as vasorelaxant activity, which can contribute to lowering blood pressure. nih.govfrontiersin.org The mechanisms underlying these effects often involve the modulation of various enzymes and signaling pathways within the body. biointerfaceresearch.com The stability and high biological activity of caffeic acid derivatives make them a focal point for the development of new therapeutic agents. mdpi.com Lithosperman B, as a tetramer of caffeic acid, is part of this important class of compounds, and its biological activities are an area of active investigation. science.gov

Historical Context of Research on Lithospermum Species and Related Genera

The genus Lithospermum, belonging to the Boraginaceae family, has a long history of use in traditional medicine across various cultures. blogspot.comresearchgate.net The name "puccoon" was used by Algonquins in Virginia for the plant's roots, which served as a source of red dye. blogspot.com Ethnobotanical records show that different Native American tribes used various Lithospermum species for dyes and medicinal purposes. blogspot.com For example, Lithospermum canescens was used by the Omaha and Ponca for a red dye, while Lithospermum incisum was used for blue or purple dyes in the Great Basin. blogspot.com

Scientifically, the genus has been a subject of interest for its diverse floral morphology and complex evolutionary history. researchgate.netnih.govnsf.gov Early research focused on the taxonomy and distribution of its approximately 80 species, which are found on every continent except Australia and Antarctica. nsf.gov In the 20th century, studies began to explore the phytochemicals within Lithospermum, leading to the discovery of compounds with potential pharmacological applications. iu.edu For example, extracts were found to have effects on the reproductive system, attributed to a principle generically termed "lithosperm". iu.edu Modern research employs advanced techniques like phylogenomics to understand the evolutionary relationships and diversification of the genus. researchgate.netnih.gov

Current State of Research on this compound: An Academic Perspective

Current academic research on this compound, and its closely related magnesium salt, Magnesium Lithospermate B (MLB), is focused on elucidating its biological activities and mechanisms of action, particularly in the context of metabolic diseases. Studies have identified this compound as a potent antioxidant. nih.gov

A significant area of investigation is its potential role in managing complications associated with diabetes. Research has shown that Magnesium Lithospermate B can protect the endothelium from dysfunction caused by high glucose levels. researchgate.net This protective effect is crucial as endothelial dysfunction is a key factor in the development of cardiovascular diseases in diabetic patients. researchgate.net Furthermore, to better understand how this compound interacts with cellular components, researchers have synthesized dual-labeled chemical probes of its dimethyl ester (Dimethyl Lithosermate B). nih.gov These probes, featuring both photochemical and fluorescent properties, are valuable tools for identifying the specific cellular targets and subcellular localization of the compound, which will help to unravel its mode of action. nih.gov Studies on cell cultures of Lithospermum erythrorhizon have also shown that the production of this compound can be regulated by various culture factors, indicating potential for biotechnological production.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30O16 B1234185 Lithosperman B

Properties

Molecular Formula

C36H30O16

Molecular Weight

718.6 g/mol

IUPAC Name

2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,5-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H30O16/c37-20-13-19(14-21(38)15-20)32-31(36(49)51-28(35(47)48)12-17-2-6-23(40)26(43)10-17)30-18(3-7-24(41)33(30)52-32)4-8-29(44)50-27(34(45)46)11-16-1-5-22(39)25(42)9-16/h1-10,13-15,27-28,31-32,37-43H,11-12H2,(H,45,46)(H,47,48)/b8-4+

InChI Key

MLLNSAKYYJBTKG-XBXARRHUSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=CC(=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=CC(=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=CC(=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Synonyms

lithosperman
lithosperman A
lithosperman B
lithosperman C
lithospermans

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Research

Botanical Sources and Distribution of Lithosperman B-Producing Organisms

Lithospermic acid B is primarily found in plants belonging to the Boraginaceae and Lamiaceae families. One of the most well-documented botanical sources is Lithospermum erythrorhizon, a perennial herb. oup.comnih.gov This plant is native to East Asia, with a distribution range that includes Japan, Korea, and eastern China. nih.govresearchgate.net It is also found in Eastern Siberia. researchgate.netacs.org The genus Lithospermum itself is distributed almost worldwide, with a significant number of species native to the Americas, particularly the southwestern United States and Mexico. oup.com

Another significant producer of Lithospermic acid B is Salvia miltiorrhiza, also known as Danshen. acs.orgmedkoo.com This plant is a traditional Chinese medicinal herb. In the dried roots of Salvia miltiorrhiza, Lithospermic acid B is a main phenolic compound. acs.orgacs.org Diastereomers of Lithospermic acid B have also been isolated from Monarda fistulosa. medkoo.com

The distribution of these plants is crucial for the natural sourcing of this compound for research. The following table details the geographical distribution of the primary plant sources.

Botanical SourceFamilyNative Distribution
Lithospermum erythrorhizonBoraginaceaeEast Asia (Japan, Korea, Eastern China), Eastern Siberia nih.govresearchgate.netacs.org
Salvia miltiorrhiza (Danshen)LamiaceaeChina acs.orgmedkoo.com
Monarda fistulosaLamiaceaeNorth America medkoo.com

Advanced Extraction and Purification Techniques for this compound

The isolation of pure this compound from its natural sources for research necessitates sophisticated extraction and purification methodologies. These processes are critical for obtaining the compound at a high purity level, which is essential for accurate scientific investigation.

The initial step in isolating this compound involves extraction from the plant material, typically the roots. Solvent-based extraction is a common method, and its efficiency is dependent on several factors, including the choice of solvent, temperature, and extraction time.

For Lithospermum erythrorhizon, a methanol (B129727) extract of the dried root has been shown to contain Lithospermic acid and its derivatives. science.gov In a patented method for preparing a Lithospermum erythrorhizon extract, a two-step reflux extraction using ethanol (B145695) was employed. google.com The process involves an initial extraction with ethanol and a surfactant, followed by a second reflux extraction of the concentrated filtrate with ethanol and oil. google.com Another study optimized the extraction of shikonin (B1681659), a compound also found in Lithospermum erythrorhizon, using ultrasonication (120 kHz for 90 min) and high pressure (500 MPa for 60 min), which significantly increased the extraction yield compared to conventional ethanol extraction. nih.gov While this was optimized for shikonin, the advanced techniques are relevant for the extraction of other phytochemicals from the same plant.

For Salvia miltiorrhiza, an aqueous two-phase system using an ammonium (B1175870) sulfate/ethanol combination, assisted by ultrasonication, has been developed for the separation and purification of Lithospermic acid B. medkoo.com Another study utilized an aqueous two-phase extraction followed by high-performance liquid chromatography to isolate Lithospermic acid B. medkoo.comnih.gov This method resulted in a high recovery yield. nih.gov

The following table summarizes key parameters from various solvent-based extraction methods for obtaining extracts containing this compound.

Plant SourceExtraction MethodSolvents/ReagentsKey ParametersReference(s)
Lithospermum erythrorhizonReflux ExtractionEthanol, Surfactant, OilTwo-step reflux at the boiling point of ethanol. google.com
Lithospermum erythrorhizonUltrasonic & High-Pressure ExtractionEthanol500 MPa for 60 min and 120 kHz for 90 min. nih.gov
Salvia miltiorrhizaAqueous Two-Phase Extraction with UltrasonicationAmmonium sulfate, EthanolOptimized for the separation and purification of Lithospermic acid B. medkoo.com
Salvia miltiorrhizaAqueous Two-Phase ExtractionNot specifiedFollowed by HPLC for isolation. medkoo.comnih.gov

Following initial extraction, chromatographic techniques are indispensable for the separation and purification of this compound to a high degree of purity. High-Performance Liquid Chromatography (HPLC) is a widely used method.

A gradient reversed-phase HPLC method has been developed for the simultaneous separation and determination of Lithospermic acid B, rosmarinic acid, and other phenolic compounds. acs.orgacs.org This method utilizes a C18 column and a mobile phase gradient of methanol, water, and formic acid. acs.orgacs.org The detection is typically carried out at 280 nm. acs.org Preparative HPLC has also been employed to achieve high purity levels of Lithospermic acid B, reaching over 99% after initial purification with polyamide resin. researchgate.net In one study, Lithospermic acid B was isolated to over 95% purity from the aqueous extract of Salvia miltiorrhiza using HPLC. nih.gov

The table below outlines the conditions for some of the HPLC methods used for the separation of Lithospermic acid B.

MethodColumnMobile PhaseDetection WavelengthPurity AchievedReference(s)
Gradient Reversed-Phase HPLCBeckman Ultrasphere C18 (5 μm)Gradient of (A) methanol/water/formic acid (14.0:85.2:0.8, v/v) and (B) methanol/water (65:35, v/v)280 nmNot specified for purity, but effective for separation and quantification. acs.orgacs.org
Preparative HPLCNot specifiedNot specifiedNot specified99.28% researchgate.net
HPLCNot specifiedNot specifiedNot specified>95% nih.gov
Gradient Reversed-Phase HPLCMightysil RP-18 GP (5 μm)Gradient of (A) 100% acetonitrile (B52724) with 0.2% formic acid and (B) 0.2% formic acid286 nmNot specified for purity, used for quantification. mdpi.com

While information on the specific crystallization of this compound is limited in the provided search results, solid-phase extraction (SPE) is a relevant technique for the purification of phenolic acids. SPE can be used to concentrate and purify analytes from a complex mixture. For phenolic acids, SPE protocols have been developed using various sorbents. researchgate.netnih.gov For instance, a direct SPE protocol using Strata X polymeric RP tubes has been shown to be effective for the extraction of bound phenolic acids. researchgate.net Another method for the extraction of phenolic compounds from a complex matrix involved using an Oasis HLB cartridge. researchgate.net

Polyamide resin has also been used as a solid phase for the adsorption of Lithospermic acid B from a crude extract of Salvia miltiorrhiza. researchgate.net This method, followed by elution with 70% ethanol, yielded a purity of 85.30% with a recovery of 87.1%. researchgate.net

Chromatographic Separation Strategies for Isolation Purity

Biomass Culture and Production Enhancement Strategies for Research Scale-Up

Plant cell culture offers a promising alternative to the extraction from wild or cultivated plants for the production of this compound, providing a controlled and sustainable supply for research. Cell suspension cultures of Lithospermum erythrorhizon have been shown to produce significant amounts of Lithospermic acid B. nih.govnih.gov

The production of Lithospermic acid B in these cultures is influenced by the composition of the culture medium. Transferring L. erythrorhizon cells from a growth medium (like LS medium) to a production medium (M9 medium) has been shown to increase the production of Lithospermic acid B to levels comparable to that of shikonin derivatives, reaching approximately 10% of the dry weight. nih.govnih.gov

Several factors can regulate the biosynthesis of Lithospermic acid B in cell cultures. Its production is stimulated by the presence of copper ions (Cu2+) and inhibited by 2,4-D (2,4-Dichlorophenoxyacetic acid) and ammonium ions (NH4+). oup.comnih.gov Interestingly, light has a differential effect on the production of Lithospermic acid B compared to shikonin. While light irradiation inhibits shikonin production, it has a stimulatory effect on the production of Lithospermic acid B, particularly blue light. oup.comnih.gov This differential regulation allows for the selective production of Lithospermic acid B by manipulating the culture conditions.

The following table summarizes the strategies for enhancing the production of this compound in cell cultures.

StrategyOrganism/Cell LineKey FindingsReference(s)
Change of Culture MediumLithospermum erythrorhizon cell suspension culturesTransfer from LS medium to M9 medium significantly increased Lithospermic acid B production to ~10% of dry weight. nih.govnih.gov
Addition of Elicitors/InhibitorsLithospermum erythrorhizon cell suspension culturesProduction is stimulated by Cu2+ and inhibited by 2,4-D and NH4+. oup.comnih.gov
Light IrradiationLithospermum erythrorhizon cell suspension culturesBlue light stimulates Lithospermic acid B production while inhibiting shikonin production. oup.comnih.gov

Biosynthetic Pathways and Regulation of Lithosperman B

Precursor Metabolism and Integration into Specialized Biosynthesis

The carbon skeleton of shikonin (B1681659) is formed by the condensation of two key intermediates: p-hydroxybenzoic acid (PHB) and geranyl diphosphate (B83284) (GPP). frontiersin.org PHB originates from the shikimate and phenylpropanoid pathways, while GPP is produced via the mevalonate (B85504) pathway. nih.gov This convergence is a critical control point in the biosynthesis of these specialized metabolites.

Role of the Phenylpropanoid Pathway

The phenylpropanoid pathway is central to the synthesis of a vast array of plant secondary metabolites. nih.gov The journey begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into p-coumaroyl-CoA, a key intermediate. oup.com The enzymes responsible for this initial conversion include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.govresearchgate.net

From p-coumaroyl-CoA, the pathway proceeds towards the formation of PHB. oup.com While the precise mechanism has been a subject of debate, it is understood to be a multi-step process analogous to the β-oxidation of fatty acids. oup.com This sequence ultimately provides the C6-C1 aromatic core required for the naphthoquinone structure. oup.com

Involvement of Shikimate Pathway Metabolites

The shikimate pathway is the foundational route for the production of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in plants and microorganisms. mdpi.com This seven-step process converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate, a crucial branch-point intermediate. oup.com Chorismate is the precursor for phenylalanine, which directly feeds into the phenylpropanoid pathway, thereby initiating the sequence of reactions that leads to PHB. oup.comresearchtrends.net The activity of the shikimate pathway is therefore essential for supplying the primary building blocks for shikonin biosynthesis. nih.govnih.gov

Enzymatic Mechanisms and Catalytic Specificities

The assembly of the shikonin molecule from its precursors is orchestrated by a series of specific enzymes, each with a defined catalytic function. The identification and characterization of these enzymes are key to understanding the complete biosynthetic route.

Identification and Characterization of Key Biosynthetic Enzymes

Several key enzymes that catalyze the specific steps in shikonin biosynthesis have been identified:

Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL): These are foundational enzymes of the general phenylpropanoid pathway that produce p-coumaroyl-CoA from phenylalanine. nih.gov In L. erythrorhizon, at least eight 4CL genes have been identified, with two paralogs, Le4CL3 and Le4CL4, showing a strong association with shikonin production. nih.govnih.gov

p-Hydroxybenzoate:Geranyltransferase (PGT): This is a critical, rate-limiting enzyme that catalyzes the first committed step in the shikonin pathway. researchgate.net It facilitates the condensation of PHB from the phenylpropanoid pathway and GPP from the mevalonate pathway to form 3-geranyl-4-hydroxybenzoic acid (GBA). frontiersin.orgresearchgate.net The gene LePGT1 is predominantly responsible for shikonin production. researchgate.net

Geranylhydroquinone 3″-hydroxylase (GHQ 3''-hydroxylase): This cytochrome P450 monooxygenase (CYP) catalyzes the hydroxylation of the geranyl side-chain of geranylhydroquinone (GHQ), a key intermediate formed after the decarboxylation of GBA. nih.gov The specific enzyme CYP76B74 has been identified as performing this function. nih.gov

BAHD Acyltransferases: In the final steps, enzymes from the BAHD family, such as LeSAT1 (shikonin O-acyltransferase) and LeAAT1 (alkannin O-acyltransferase), are responsible for the acylation of the shikonin/alkannin (B1664780) core, leading to the diversity of derivatives found in the plant. frontiersin.org

Elucidation of Reaction Mechanisms Catalyzed by Relevant Enzymes

The enzymatic reactions form a coordinated assembly line for shikonin synthesis. The process begins in the cytosol and plastids, with the final steps occurring at the endoplasmic reticulum (ER).

Formation of Precursors: Phenylalanine is converted to p-coumaroyl-CoA via PAL, C4H, and 4CL. researchgate.net Uniquely, the key 4CL enzymes (Le4CL3 and Le4CL4) involved in shikonin synthesis are localized to the peroxisome. nih.gov p-coumaroyl-CoA is then processed to yield PHB. oup.com Concurrently, GPP is synthesized via the mevalonate pathway. mdpi.com

Condensation Reaction: At the ER, membrane-bound PGT catalyzes the prenylation of PHB with GPP, forming GBA. oup.comresearchgate.net This reaction is a crucial regulatory point, linking the two separate precursor pathways. koreascience.kr

Intermediate Modifications: GBA is converted to geranylhydroquinone (GHQ). nih.gov Subsequently, a cytochrome P450 enzyme, GHQ 3''-hydroxylase, hydroxylates the geranyl side chain of GHQ. frontiersin.orgnih.gov

Cyclization and Final Steps: Following hydroxylation, the intermediate undergoes cyclization to form the characteristic naphthoquinone ring structure, which is then further oxidized to yield deoxyshikonin (B1670263) and finally shikonin. oup.com The terminal acylation steps are catalyzed by specific acyltransferases to produce a variety of shikonin esters. frontiersin.org

Genetic and Transcriptomic Regulation of Lithosperman B Biosynthesis

The production of shikonin is tightly controlled at the genetic and transcriptional levels, often in response to developmental cues and environmental stimuli.

Transcriptomic analyses have been instrumental in identifying genes involved in shikonin biosynthesis. kyoto-u.ac.jpnih.gov Studies comparing shikonin-producing tissues (like root bark) with non-producing tissues have revealed that genes encoding key enzymes like PAL, HMGR (a rate-limiting enzyme in the GPP pathway), and PGT are significantly upregulated in producing cells. cas.cz Co-expression network analysis has further helped identify new candidate genes by showing strong associations between known shikonin biosynthesis genes and uncharacterized enzymes. nih.gov

The regulation of these biosynthetic genes is controlled by various transcription factors (TFs). The R2R3-MYB family of TFs are well-known master regulators of the phenylpropanoid pathway. oup.comnih.govresearchgate.net In L. erythrorhizon, the transcription factor LeMYB1 has been shown to be a positive regulator of shikonin biosynthesis. cas.cz Overexpression of LeMYB1 leads to enhanced expression of key biosynthetic genes, including PAL, HMGR, and PGT, resulting in a significant increase in shikonin accumulation. cas.cz

Furthermore, external factors like light and elicitors such as methyl jasmonate can influence gene expression. scispace.com Light acts as a negative regulator, suppressing the expression of genes like PGT, while certain bacteria have been shown to induce the expression of PGT and other genes in the shikimate pathway, leading to increased production of shikonin and its derivatives. nih.govfrontiersin.orgresearchgate.net This complex regulatory network ensures that shikonin production is precisely controlled in specific tissues and under specific conditions. oup.com

Mentioned Compounds

Compound NameChemical Class
This compoundPolysaccharide (Glycan)
Lithospermic Acid BPhenylpropanoid Dimer
ShikoninNaphthoquinone
AlkanninNaphthoquinone
PhenylalanineAmino Acid
TyrosineAmino Acid
TryptophanAmino Acid
p-Coumaroyl-CoAPhenylpropanoid
p-Hydroxybenzoic Acid (PHB)Phenolic Acid
Geranyl Diphosphate (GPP)Terpenoid (Monoterpene)
3-Geranyl-4-hydroxybenzoic acid (GBA)Prenylated Phenolic Acid
Geranylhydroquinone (GHQ)Prenylated Hydroquinone
ChorismateShikimate Pathway Intermediate
AcetylshikoninNaphthoquinone Ester

Key Biosynthetic Enzymes

Enzyme NameAbbreviationFunction
Phenylalanine Ammonia-LyasePALConverts Phenylalanine to Cinnamic Acid
Cinnamate 4-HydroxylaseC4HHydroxylates Cinnamic Acid to p-Coumaric Acid
4-Coumarate:CoA Ligase4CLConverts p-Coumaric Acid to p-Coumaroyl-CoA
p-Hydroxybenzoate:GeranyltransferasePGTCondenses PHB and GPP to form GBA
Geranylhydroquinone 3″-hydroxylaseGHQ 3''-hydroxylaseHydroxylates the geranyl side-chain of GHQ
3-hydroxy-3-methylglutaryl-CoA reductaseHMGRRate-limiting enzyme in the mevalonate pathway for GPP synthesis
Shikonin O-acyltransferaseLeSAT1Catalyzes the final acylation of shikonin

Gene Expression Profiling in Producing Tissues

Gene expression profiling is a powerful tool used to identify genes that are active in specific tissues or under particular conditions. nanostring.comnih.gov In the context of this compound, this technique helps to pinpoint the genes involved in its biosynthetic pathway. While direct gene expression profiling studies specifically for this compound are not extensively detailed in the provided search results, the regulation of its biosynthesis is often studied in conjunction with that of shikonin, another major secondary metabolite in Lithospermum erythrorhizon. nih.govjst.go.jp

Studies on related compounds in Lithospermum species and other plants provide a framework for understanding how gene expression profiling can be applied. For instance, in rye, genome-wide expression profiling identified numerous transcripts that were differentially expressed in relation to a dwarfing gene, demonstrating the power of this technique to link genes to specific traits. frontiersin.org Similarly, in Brassica rapa, expression profiling revealed tissue-specific expression of certain gene families, offering clues about their functional roles. plantbreedbio.org In the study of plant defense mechanisms, gene expression profiling has been used to identify genes that are upregulated in response to stressors, leading to the production of secondary metabolites. mdpi.com

The information gathered from gene expression profiling is crucial for understanding the metabolic pathways at a molecular level. It allows researchers to identify not only the core biosynthetic genes but also the regulatory genes, such as transcription factors, that control the entire process.

Influence of External Factors on Biosynthesis

The production of this compound is not solely determined by genetics; it is also significantly influenced by a range of external factors. These factors can modulate the biosynthetic pathways, leading to either an increase or decrease in the final yield of the compound.

Modulation by Plant Hormones (e.g., Jasmonate, Ethylene)

Plant hormones play a critical role in regulating various aspects of plant growth, development, and response to environmental stimuli. mdpi.com Jasmonates (JA) and ethylene (B1197577) (ET) are two key signaling molecules that are often involved in the regulation of secondary metabolite biosynthesis, particularly in response to stress. mdpi.comnih.gov

The biosynthesis of shikonin, a compound often co-produced with this compound in Lithospermum erythrorhizon cell cultures, is known to be strongly induced by methyl jasmonate (MJ). nih.gov Studies have shown a synergistic effect between ethylene and jasmonates in the induction of certain plant defense genes. nih.gov For instance, in Arabidopsis, the concomitant activation of both ethylene and jasmonate response pathways is required for the induction of the plant defensin (B1577277) gene PDF1.2. nih.gov

In the context of this compound, while direct evidence from the search results is limited, the known interplay between jasmonates and ethylene in regulating related secondary metabolite pathways suggests a high probability of their involvement. nih.govcas.cz For example, inoculation of Lithospermum officinale with Chitinophaga sp. strain R-73072, which enhances the production of alkannin/shikonin, was found to induce the expression of genes involved in jasmonate and ethylene biosynthesis and signaling. researchgate.netnih.gov This indicates that these hormones are likely key mediators in the plant's response to microbial elicitors, leading to increased secondary metabolite production.

Impact of Microbial Interactions (e.g., Chitinophaga sp. strain R-73072)

The interaction between plants and microorganisms can have a profound impact on the plant's metabolism, including the production of secondary metabolites. mdpi.comnih.govnih.govfrontiersin.org Recent studies have highlighted the ability of specific bacteria to enhance the biosynthesis of valuable compounds in plants.

A notable example is the interaction between Lithospermum officinale and the bacterium Chitinophaga sp. strain R-73072. researchgate.netnih.govfrontiersin.org Inoculation of L. officinale with this bacterial strain has been shown to significantly increase the production of alkannin and shikonin derivatives. researchgate.netnih.gov Transcriptomic analysis of this interaction revealed that the bacterium reprograms the root's transcriptional profiles, modulating the expression of genes involved in plant defense and secondary metabolite biosynthesis. researchgate.net Specifically, the inoculation induced genes related to jasmonate and ethylene signaling pathways, suggesting that the bacterium triggers the plant's defense response, which in turn leads to the enhanced production of these secondary metabolites. researchgate.netnih.gov

While the direct effect on this compound is not explicitly stated, the co-regulation of shikonin and this compound biosynthesis suggests that factors enhancing one are likely to influence the other. nih.govjst.go.jp The study of such microbial interactions opens up new avenues for biotechnological applications aimed at increasing the yield of valuable plant-derived compounds.

Bioreactor and Cell Culture Conditions for Optimized Production

The production of this compound can be optimized by carefully controlling the conditions in bioreactors and cell cultures. diva-portal.orgeppendorf.com Studies on Lithospermum erythrorhizon cell suspension cultures have shown that they can produce large amounts of both this compound and shikonin derivatives. nih.govjst.go.jpsemanticscholar.org

Several culture factors have been investigated to enhance the production of this compound. For instance, the production of this compound was found to be stimulated by the presence of Cu2+ ions in the culture medium. nih.govjst.go.jp Conversely, the presence of 2,4-D (a synthetic auxin) or NH4+ ions inhibited its production. nih.govjst.go.jp

Interestingly, light has a differential effect on the biosynthesis of this compound and shikonin. While light, particularly blue light, strongly inhibits shikonin production, it has a stimulatory effect on the production of this compound. nih.govjst.go.jpnih.gov This suggests that the two metabolic pathways, although related, can be independently regulated, allowing for the optimization of culture conditions to favor the production of one compound over the other. nih.govjst.go.jp The ability to manipulate these conditions in a bioreactor setting provides a powerful tool for the large-scale production of this compound. researchgate.net

Table of Findings on External Factors Influencing this compound Biosynthesis

Factor Effect on this compound Production Reference(s)
Plant Hormones
Jasmonate Likely involved in induction, often in synergy with ethylene. nih.govnih.govresearchgate.netnih.gov
Ethylene Likely involved in induction, often in synergy with jasmonate. nih.govresearchgate.netnih.gov
2,4-D (synthetic auxin) Inhibitory. nih.govjst.go.jp
Microbial Interactions
Chitinophaga sp. strain R-73072 Enhances production of related compounds (alkannin/shikonin) by inducing defense pathways. researchgate.netnih.govresearchgate.netnih.govfrontiersin.org
Bioreactor/Cell Culture Conditions
Cu2+ Stimulatory. nih.govjst.go.jp
NH4+ Inhibitory. nih.govjst.go.jp

Pharmacological and Biological Activities: Mechanistic Investigations

Modulation of Cellular Signaling Pathways

Research into the pharmacological and biological activities of Lithosperman B has uncovered its potential to modulate key cellular signaling pathways. These investigations have primarily focused on its antioxidant and metabolic regulatory functions.

Antioxidant Mechanisms and Oxidative Stress Mitigation Research

This compound, also referred to as Lithospermic acid B or Salvianolic acid B, has demonstrated significant antioxidant properties. Its mechanisms involve direct radical scavenging and the modulation of the body's endogenous antioxidant defense systems, thereby mitigating cellular damage caused by oxidative stress. medkoo.comresearchgate.netnih.gov

In vitro studies have been conducted to quantify the direct free-radical scavenging ability of this compound. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is one such method used to evaluate total antioxidant capacity. In this assay, this compound has shown potent activity, indicating its ability to effectively neutralize free radicals. medkoo.com It is recognized for its high antioxidant potential, which includes preventing the formation of superoxide (B77818) radicals and inhibiting lipid peroxidation. researchgate.net Further studies using Magnesium Lithospermate B (MLB) have shown a reduction in intracellular reactive oxygen species (ROS) in cardiomyocyte cultures subjected to simulated ischemia/reperfusion. nih.gov

Table 1: In Vitro Radical Scavenging Activity of this compound and its Derivatives
CompoundAssayModel SystemKey FindingsReference
Lithospermic Acid BABTS AssayCell-free systemExhibited high total antioxidant activity with an EC50 value of 1.43 ± 0.01 µg/mL. medkoo.com
Magnesium Lithospermate B (MLB)ROS MeasurementCardiomyocytes (Simulated Ischemia/Reperfusion)Reduced levels of intracellular reactive oxygen species. nih.gov

Beyond direct scavenging, this compound influences the activity of crucial cellular antioxidant enzymes. In a study investigating oxidative injury in bone marrow stromal cells, Lithospermic acid was found to enhance the activity of superoxide dismutase (SOD). researchgate.net Research on Magnesium Lithospermate B (MLB) in preclinical models of myocardial injury further supports this, demonstrating a significant increase in the activities of SOD, catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov The same study confirmed the ability of MLB to increase SOD activity in isolated cardiomyocytes. nih.gov These enzymes are critical components of the cellular defense against oxidative damage, converting harmful reactive oxygen species into less harmful molecules. nih.gov

Table 2: Modulation of Cellular Antioxidant Enzymes by this compound Derivatives
CompoundModel SystemEnzyme(s) ModulatedObserved EffectReference
Lithospermic AcidBone Marrow Stromal Cells (H2O2-induced injury)Superoxide Dismutase (SOD)Enhanced activity researchgate.net
Magnesium Lithospermate B (MLB)Rat Model (Myocardial Ischemia/Reperfusion) & In Vitro CardiomyocytesSuperoxide Dismutase (SOD)Increased activity nih.gov
Catalase (CAT)Increased activity
Glutathione Peroxidase (GPx)Increased activity

The antioxidant effects of this compound observed in vitro translate to protective outcomes in preclinical animal models. In a rat model of myocardial ischemia/reperfusion, administration of Magnesium Lithospermate B (MLB) led to a significant reduction in the size of the infarcted area and lessened the severity of histopathological damage. nih.gov This protective effect was associated with a decrease in malondialdehyde (MDA) content, a key biomarker for lipid peroxidation. nih.gov In a separate preclinical model focusing on diabetic complications, spontaneously obese diabetic rats treated with Lithospermic acid B (LAB) exhibited lower urinary levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker for oxidative DNA damage. nih.govplos.org This treatment also helped prevent retinal damage, such as vascular leakage and the thickening of capillary basement membranes. plos.org

Cellular Antioxidant Enzyme Modulation Studies

Anti-adipogenic Effects and Metabolic Regulation Research

While this compound has been investigated for its role in metabolic conditions such as diabetic complications, its specific effects on fat cell formation (adipogenesis) are not well-documented. nih.govplos.org

Based on available scientific literature, there is currently no research data detailing the effects of this compound on the differentiation of adipocytes in common cell line models, such as 3T3-L1 preadipocytes. Studies on the anti-obesity effects of the plant source, Lithospermum erythrorhizon, have been conducted, but the specific contribution and mechanisms of this compound in this context have not been elucidated.

Downregulation of Lipogenic and Adipogenic Gene Expression

Lithospermic acid B has been investigated for its effects on the molecular processes of adipogenesis (the formation of fat cells) and lipogenesis (the synthesis of fats). Research indicates that certain compounds can influence these pathways by modulating the expression of key regulatory genes. For instance, studies on various natural extracts have shown that they can inhibit adipogenesis by downregulating the expression of critical transcription factors. science.gov

Adipogenesis is a complex process governed by a cascade of transcription factors. mdpi.com Key players in this process include peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs), particularly C/EBPα, C/EBPβ, and C/EBPδ. mdpi.comksdb.org The process is often initiated by the induction of C/EBPβ and C/EBPδ, which in turn activate the expression of PPARγ and C/EBPα. nih.gov These two master regulators then work in concert to drive the expression of numerous adipocyte-specific genes. mdpi.comnih.gov

Another significant transcription factor involved is the sterol regulatory element-binding protein 1c (SREBP-1c). mdpi.com SREBP-1c plays a crucial role in lipogenesis by controlling the expression of genes for enzymes required for fatty acid synthesis. cmu.ac.thnih.gov The interplay between these factors is intricate; for example, C/EBPβ can directly regulate the SREBP-1c gene. mdpi.com Furthermore, SREBP-1c contributes to the expression of PPARγ, partly by producing an endogenous ligand for it. nih.gov

Studies on various agents that inhibit fat accumulation have demonstrated a corresponding decrease in the mRNA levels of these key adipogenic and lipogenic genes. cmu.ac.th The downregulation of genes such as PPARγ, C/EBPα, and SREBP-1c is a common mechanism by which the differentiation of preadipocytes into mature adipocytes is suppressed. science.govcmu.ac.th

Table 1: Key Genes in Adipogenesis and Lipogenesis

GeneFull NameRole
PPARγPeroxisome Proliferator-Activated Receptor γMaster regulator of adipogenesis, promotes differentiation of preadipocytes. mdpi.comksdb.org
C/EBPαCCAAT/Enhancer-Binding Protein αKey transcription factor in adipogenesis, works with PPARγ. mdpi.comcmu.ac.th
SREBP-1cSterol Regulatory Element-Binding Protein 1cControls the expression of genes involved in fatty acid synthesis. mdpi.comcmu.ac.th
Suppression of Mitogen-Activated Protein Kinase (MAPK) Signaling (e.g., ERK1/2)

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial intracellular cascades that regulate a multitude of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. nih.gov These pathways typically involve a three-tiered kinase module: a MAPKKK (MAP3K), a MAPKK (MAP2K or MEK), and a MAPK. frontiersin.orgfrontiersin.org The extracellular signal-regulated kinase 1/2 (ERK1/2) cascade is one of the most well-characterized MAPK pathways. nih.gov

Activation of the ERK1/2 pathway is typically initiated by external stimuli binding to cell surface receptors, such as receptor tyrosine kinases or G-protein-coupled receptors. frontiersin.orgresearchgate.net This triggers a series of phosphorylation events, leading to the activation of the MAP3K (e.g., Raf), which then phosphorylates and activates the MAP2K (MEK1/2). frontiersin.org MEK1/2, in turn, dually phosphorylates and activates the terminal kinases, ERK1 and ERK2. frontiersin.org Once activated, ERK1/2 can phosphorylate numerous cytoplasmic and nuclear targets, including transcription factors, thereby regulating gene expression and cellular function. nih.govfrontiersin.org

The ERK1/2 pathway is predominantly associated with mitogenic signals, promoting cell proliferation and survival. nih.gov However, its role can be complex and context-dependent, also influencing processes like apoptosis. nih.gov The suppression of MAPK signaling, including the ERK1/2 pathway, has been identified as a mechanism by which certain compounds can exert anti-proliferative or pro-apoptotic effects. nih.govnih.gov For instance, inhibition of the MEK-ERK cascade has been shown to be pro-hypertrophic in cardiac models. frontiersin.org Conversely, in other contexts, inhibition of this pathway is linked to reduced cell growth and survival. nih.gov The regulation of MAPK signaling is a key mechanism in controlling cellular fate and function. frontiersin.org

Endothelial Function Modulation Research

Endothelial cells form the inner lining of blood vessels and are critical for maintaining vascular homeostasis. nih.govmdpi.com The modulation of endothelial function is a key area of research, as endothelial dysfunction is a precursor to many cardiovascular diseases. nih.govnih.gov

Effects on Vasodilatory Function in Animal Models

Research has shown that certain compounds can positively influence vasodilatory function. One such compound, magnesium lithospermate B (MLB), an active component from Salvia miltiorrhiza, has demonstrated potent protective effects on the endothelium. researchgate.net In a study using Otsuka Long-Evans Tokushima Fatty (OLETF) rats, an animal model for type 2 diabetes, long-term treatment with MLB was found to attenuate the decline in endothelium-dependent vasodilation. researchgate.net This suggests that this compound and its derivatives may help preserve or improve the ability of blood vessels to relax and widen, a critical aspect of healthy vascular function. researchgate.netsci-hub.st

Mitigation of Endothelial Cell Apoptosis in Hyperglycemia Models

Hyperglycemia, or high blood sugar, is a hallmark of diabetes mellitus and is known to induce endothelial cell apoptosis (programmed cell death), contributing to vascular complications. semanticscholar.orgnih.govmednexus.org Studies have investigated the protective effects of magnesium lithospermate B (MLB) against hyperglycemia-induced endothelial cell damage. researchgate.net In in vitro models using cultured endothelial cells, MLB was shown to decrease endothelial cell apoptosis caused by high glucose conditions. researchgate.net This protective effect is linked to its antioxidant properties and its ability to reduce oxidative stress. researchgate.net

Further research using human umbilical vein endothelial cells (HUVECs) exposed to high glucose also demonstrated that various interventions can prevent apoptosis. researchgate.net For example, activators of AMP-activated protein kinase (AMPK) and inhibitors of ROS (Reactive Oxygen Species) generation were effective in inhibiting high glucose-induced endothelial cell apoptosis. researchgate.net This highlights that targeting pathways involved in oxidative stress and cellular energy sensing can mitigate the detrimental effects of hyperglycemia on endothelial cells. researchgate.net Animal models of diabetes have also confirmed that hyperglycemia promotes endothelial cell apoptosis in vivo, and strategies to reduce this process could be beneficial for treating diabetes-related microvascular issues. mednexus.org

Cell Proliferation and Apoptosis Studies in in vitro Models

The study of cell proliferation and apoptosis in vitro provides fundamental insights into the potential of chemical compounds to act as therapeutic agents, particularly in the context of cancer.

Investigation of Growth Inhibitory Effects in Select Cell Lines

Numerous studies have demonstrated the growth-inhibitory effects of various natural and synthetic compounds on different cancer cell lines. frontiersin.orgnih.govarchivesofmedicalscience.commdpi.com These effects are often dose-dependent and can be achieved through various mechanisms, including the induction of cell cycle arrest and apoptosis. nih.govarchivesofmedicalscience.com

For example, an active fraction from clove (AFC) was found to significantly inhibit the growth of several human colon cancer cell lines, including HCT-116, SW620, Caco-2, HT29, and LoVo. frontiersin.org This inhibition was associated with the downregulation of M2-type pyruvate (B1213749) kinase (PKM2), a key enzyme in aerobic glycolysis, a metabolic pathway often upregulated in cancer cells. frontiersin.org Similarly, methylwogonin, a flavonoid, demonstrated dose- and time-dependent growth inhibitory effects on A375 human malignant melanoma cells. archivesofmedicalscience.com

The investigation into the effects of novel antibodies targeting MUC1-C, a protein overexpressed in many cancers, showed that specific antibodies could significantly inhibit the growth of breast cancer cell lines like T47D and ZR-75-1. mdpi.com Furthermore, combining therapies, such as a PI3K/mTOR dual inhibitor (BEZ235) with nanoemulsion-loaded paclitaxel, has been shown to synergistically inhibit the growth of drug-resistant colon cancer cell lines. scienceopen.com

The ability of a compound to inhibit cell proliferation is a critical first step in evaluating its anticancer potential. nih.gov These in vitro studies often measure the half-maximal inhibitory concentration (IC50), which quantifies the effectiveness of a substance in inhibiting cell growth. archivesofmedicalscience.comscienceopen.com The mechanisms underlying these growth inhibitory effects often involve the modulation of key cellular processes such as cell proliferation, apoptosis, and metabolism. frontiersin.org

Table 2: Examples of Growth Inhibitory Effects in Cancer Cell Lines

Compound/AgentCell Line(s)Observed EffectPotential Mechanism
Clove Active Fraction (AFC)HCT-116, SW620, Caco-2, HT29, LoVoSignificant growth inhibition. frontiersin.orgDownregulation of PKM2 and reduction of aerobic glycolysis. frontiersin.org
MethylwogoninA375 (Malignant Melanoma)Dose- and time-dependent growth inhibition. archivesofmedicalscience.comInduction of apoptosis and DNA damage. archivesofmedicalscience.com
SKM1-02 AntibodyT47D, ZR-75-1 (Breast Cancer)Inhibition of cell viability. mdpi.comTargeting of MUC1-C. mdpi.com
BEZ235 + NE-PTXHT29DDP, HCT116-LOHP (Drug-Resistant Colon Cancer)Synergistic growth inhibition. scienceopen.comInhibition of PI3K/mTOR pathway and microtubule disruption. scienceopen.com
Analysis of Apoptotic Pathway Induction

The induction of apoptosis, or programmed cell death, is a critical mechanism for controlling cell populations and eliminating damaged cells. While direct studies analyzing the apoptotic pathway induction by this compound are not prominently available, research on other active components from Lithospermum erythrorhizon provides significant insights.

Preclinical evidence demonstrates that constituents of Lithospermum erythrorhizon can promote keratinocyte apoptosis. nih.govfrontiersin.org For instance, α-Methyl-n-butylshikonin (MBS), another active compound from the plant, has been shown to induce apoptosis in human colorectal cancer cells (SW620). waocp.org The mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bak, leading to a loss of mitochondrial membrane potential. waocp.org This mitochondrial-dependent pathway culminates in the activation of initiator caspase-9 and effector caspase-3, ultimately leading to cell death. waocp.org Furthermore, the antitumor effect of shikonin (B1681659), a major bioactive component of Lithospermum, is also linked to its ability to induce apoptosis through multiple pathways, including the regulation of signaling pathways like PI3K/AKT. nih.gov

These findings suggest that compounds from Lithospermum erythrorhizon can trigger apoptosis through the intrinsic (mitochondrial) pathway. Although specific research on this compound is required, it is plausible that it may share similar pro-apoptotic capabilities.

Anti-gonadotropic Activity Research (Animal Model Studies)

Extracts from plants of the Lithospermum genus, notably Lithospermum ruderale and Lithospermum officinale, have a long history of investigation for their anti-gonadotropic properties. iosrphr.orgbotmed.rocks This activity refers to the inhibition of gonadotropins, the hormones released by the pituitary gland that regulate the function of the gonads (ovaries and testes). Research indicates that the focus of this activity is directly on the pituitary gland, likely inhibiting the formation and/or release of gonadotrophic hormones. botmed.rocks The active principles are believed to be phenols or phenolcarboxylic acids, with lithospermic acid being a key compound identified. iosrphr.orgbattlegroundhealingarts.com

Animal studies using murine models have provided concrete evidence of the anti-gonadotropic effects of Lithospermum extracts. When administered to mice, these extracts produce significant disruptions to the normal reproductive cycle.

Key findings from these studies include:

Estrus Cycle Disruption: Administration of L. ruderale was found to prolong the diestrus phase and reduce or completely block the estrus phase of the cycle. botmed.rocks

Inhibition of Ovulation: In hens, L. ruderale blocked ovulation and decreased the weight of the ovary and oviduct, further supporting its inhibitory effect on reproductive function. botmed.rocks

These effects were found to be reversible, with normal function resuming after the withdrawal of the Lithospermum treatment. botmed.rocks

Table 1: Summary of Effects of Lithospermum Extract on Murine Estrus Cycle and Ovarian Function

Parameter Observed Effect Reference
Estrus CycleProlonged diestrus, blockage of estrus botmed.rocks
Ovarian FolliclesReduced number of corpora lutea botmed.rocks
Ovulation (in hens)Blocked botmed.rocks
Sex Organ WeightAtrophy with sufficient dosage botmed.rocks

This data is based on studies using extracts of L. ruderale.

The primary mechanism hypothesized for the anti-gonadotropic activity of Lithospermum involves the modulation of Luteinizing Hormone (LH). LH is a critical gonadotropin that triggers ovulation and stimulates the production of other hormones like progesterone.

Studies in castrated female mice fed Lithospermum showed a marked depression of LH production. botmed.rocks Further in vitro research on pituitary cell cultures demonstrated that extracts could inhibit LH release stimulated by Gonadotropin-Releasing Hormone (GnRH). nih.gov This suggests a direct action on the pituitary gonadotropes, inhibiting both their ability to produce LH and their response to GnRH stimulation. nih.gov

More specific research on lithospermic acid, a related polyphenol, has shown that its oxidized form (oxyLA) is significantly more potent than the parent compound in inhibiting GnRH-stimulated LH release in vitro. nih.govoup.com This suggests that the bioactivity may depend on the metabolic transformation of the parent compounds. The mechanism of action is thought to involve the cell membrane of the gonadotrope. nih.govoup.com

Table 2: Investigated Mechanisms of Luteinizing Hormone (LH) Modulation by Lithospermum Constituents

Compound/Extract Proposed Mechanism Key Finding Reference
Lithospermum ruderale ExtractInhibition of LH production/secretion from the anterior pituitary.Marked depression of LH production in mice. botmed.rocks
Lithospermum ExtractDirect inhibition of pituitary gonadotropes.Inhibited GnRH-stimulated LH release in cell cultures. nih.gov
Oxidized Lithospermic Acid (oxyLA)Inhibition of GnRH-stimulated LH release.At least 10 times more potent than lithospermic acid in inhibiting LH release. nih.govoup.com
Oxidized Lithospermic Acid (oxyLA)Action on the gonadotrope cell membrane.Morphological changes in treated pituitary cells suggest membrane involvement. nih.govoup.com
Effects on Estrus Cycles and Ovarian Function in Murine Models

In Vitro Cellular Model Investigations

A variety of cultured cell lines have been utilized to screen for the biological activities of this compound and to elucidate its mechanisms of action at the cellular level. These assays have been crucial in identifying its protective effects across different cell types and pathological conditions.

Key findings from these studies include the protection of cardiac myoblasts from ischemic injury, where MLB treatment increased cell viability and reduced apoptosis by specifically inhibiting the TGFβ-activated protein kinase 1-binding protein 1 (TAB1) mediated p38 phosphorylation. nih.govfrontiersin.org In renal epithelial cells, it has shown protection against chemically induced injury by suppressing the leakage of cellular enzymes. karger.com Furthermore, MLB has demonstrated anti-proliferative and anti-invasive properties in colorectal cancer cell lines patsnap.com and has been found to protect renal tubular epithelial cells from cisplatin-induced mitochondrial dysfunction and apoptosis. dovepress.com

Table 1: Activity of this compound in Cultured Cell Line Assays

Cell Line Model / Stimulus Key Observed Effects of this compound (as MLB) Mechanistic Insights
H9c2 (Rat Cardiac Myoblasts) Simulated Ischemia Increased cell viability; Reduced apoptotic nuclei and sub-G1 population. nih.govfrontiersin.org Disruption of the TAB1-p38 interaction, inhibiting p38 phosphorylation. nih.gov
RAW264.7 (Macrophage-like) Lipopolysaccharide (LPS) Inhibited nitric oxide (NO) production. frontiersin.org Inhibition of the Jak2/Stat3 signaling pathway. frontiersin.org
LLC-PK1 (Renal Epithelial) Paraquat Suppressed lactate (B86563) dehydrogenase (LDH) leakage; Reduced malondialdehyde (MDA) leakage. karger.com Amelioration of paraquat-induced cytotoxicity and lipid peroxidation. karger.com
HCT116 & SW480 (Colorectal Cancer) Standard Culture Inhibited cell proliferation, migration, and invasion. patsnap.com Inhibition of the JAK2-STAT3 signaling pathway. patsnap.com
mTECs (Mouse Renal Tubular Epithelial) Cisplatin Reduced apoptosis; Alleviated mitochondrial dysfunction and mtROS production. dovepress.com Reversal of increased MDA and decreased SOD levels. dovepress.com
SH-SY5Y (Human Neuroblastoma) Standard Culture Caused elevation of intracellular Ca²⁺ levels without apparent toxicity. nih.gov Potent inhibition of Na⁺/K⁺-ATPase. nih.gov

Investigations using primary cells, which more closely represent the in vivo state of tissues, have provided valuable insights into the specific tissue-protective effects of this compound.

Studies on Human Umbilical Vein Endothelial Cells (HUVECs) have been pivotal in understanding its vascular protective mechanisms. In a model of hyperglycemia-induced endothelial dysfunction, MLB was found to reduce reactive oxygen species (ROS) generation, decrease apoptosis, and inhibit leukocyte adhesion. oup.com Further investigation in HUVECs under hypoxic conditions revealed that MLB could significantly reduce the expression of intercellular cell adhesion molecule-1 (ICAM1) and inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB). mednexus.orgresearchgate.net

In the context of cardiac repair, human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have been used as a model. Treatment with MLB under hypoxic conditions significantly inhibited apoptosis of these cells. mednexus.orgresearchgate.net This protective effect was mediated by enhancing the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and increasing the expression of the anti-apoptotic protein B-cell lymphoma-2 (BCL2), while downregulating pro-apoptotic factors like BCL2-Associated X (Bax) and cleaved-caspase-3. mednexus.orgresearchgate.net These findings suggest that MLB can enhance the survival of cardiomyocyte progenitor cells in ischemic environments.

Cultured Cell Line Assays for Activity Screening

In Vivo Animal Model Investigations

The therapeutic potential of this compound in metabolic syndrome has been assessed in several rodent models, demonstrating its beneficial effects on various aspects of this multifactorial condition.

In high-fat diet (HFD)-fed rats, both Magnesium Lithospermate B (MLB) and its zinc complex (ZLB) were shown to alleviate key features of metabolic syndrome. nih.govnih.govresearchgate.net Treated animals exhibited reduced weight gain, less epididymal fat accumulation, and amelioration of fatty liver. nih.govnih.gov Furthermore, MLB supplementation in HFD-fed C57BL/6J mice was found to prevent obesity-associated skeletal muscle atrophy by downregulating muscle-specific ubiquitin E3 ligases, MAFbx and MuRF-1. mdpi.com This effect was linked to the activation of the PI3K-Akt-FoxO1 pathway and inhibition of the pro-inflammatory TNF-α/NF-κB pathway. mdpi.com Studies in aging and obese animal models have also shown that MLB can improve glucose tolerance and hepatic insulin (B600854) signaling, potentially through the activation of PPARβ/δ. nih.gov

Table 2: Effects of this compound in Rodent Models of Metabolic Syndrome

Animal Model Key Findings with this compound (as MLB) Treatment

| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Attenuated the decrease in endothelium-dependent vasodilation. oup.comresearchgate.net Increased serum nitrite (B80452) levels. oup.comresearchgate.net Reduced serum advanced glycation end products (AGEs). oup.comresearchgate.net | | High-Fat Diet (HFD)-Fed Rats | Alleviated weight gain and epididymal fat accumulation. nih.govnih.gov Improved lipid and glucose metabolism. nih.govnih.gov Reduced levels of pro-inflammatory cytokines and leptin. nih.gov | | High-Fat Diet (HFD)-Fed C57BL/6J Mice | Prevented skeletal muscle weight loss and atrophy. mdpi.com Decreased expression of MAFbx and MuRF-1 in muscle. mdpi.com Reduced circulating levels of TNF-α and IL-6. mdpi.com | | Aging and Obese Animal Models | Improved glucose tolerance. nih.gov Ameliorated disruption of hepatic insulin signaling. nih.gov Activated PPARβ/δ in the liver. nih.gov |

The cardioprotective effects of this compound have been robustly demonstrated in various animal models of cardiovascular disease, particularly those involving ischemic injury.

In a rat model of acute myocardial infarction induced by left anterior descending (LAD) artery ligation, treatment with MLB resulted in a significant reduction in the infarct size and lowered the circulating levels of lactate dehydrogenase, a marker of cardiac damage. nih.gov Similarly, in a rat model of myocardial ischemia/reperfusion (MI/R) injury, MLB administration markedly reduced the infarct size by approximately 22.5%. tandfonline.comtandfonline.com This was accompanied by a significant decrease in serum levels of cardiac injury markers like cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB). tandfonline.comtandfonline.com The mechanism for this protection was linked to the suppression of the inflammatory response, as evidenced by reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibition of the NF-κB signaling pathway. tandfonline.comtandfonline.com

Further studies using a mouse model of myocardial infarction showed that MLB could enhance the therapeutic efficacy of transplanted human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), leading to improved cardiac function. mednexus.orgresearchgate.net

Table 3: Cardioprotective Effects of this compound in Animal Models

Animal Model Key Findings with this compound (as MLB) Treatment

| Rat Model of Acute Myocardial Infarction (LAD Ligation) | Significantly reduced infarct size as a percentage of total left ventricular weight. nih.gov Inhibited the increase in blood lactate dehydrogenase levels. nih.gov | | Rat Model of Myocardial Ischemia/Reperfusion (MI/R) | Reduced myocardial infarct size (IZ) from 46.5% to 24.0%. tandfonline.com Decreased serum levels of cTnI and CK-MB. tandfonline.com Lowered serum levels of TNF-α, IL-1β, and IL-6. tandfonline.com Inhibited the phosphorylation of NF-κB and IκB-α in myocardial tissue. tandfonline.com | | Mouse Model of Myocardial Infarction | Enhanced engraftment and survival of transplanted hiPSC-CMs. mednexus.orgresearchgate.net Improved cardiac function (e.g., left ventricular ejection fraction) post-transplantation. mednexus.org |

Assessment of Systemic Biological Responses

This compound, particularly in its magnesium salt form (Magnesium Lithospermate B or MLB), has demonstrated a range of systemic biological activities in various preclinical studies. These effects span across multiple organ systems, including the cardiovascular, metabolic, renal, and central nervous systems. The underlying mechanisms often involve the modulation of key signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Cardiovascular System Effects

Research has extensively documented the protective effects of MLB on the cardiovascular system. These actions are multifaceted, addressing endothelial dysfunction, the development of atherosclerosis, and injury from ischemia-reperfusion.

One of the primary vasculoprotective effects of MLB is the amelioration of endothelial dysfunction, particularly in the context of hyperglycemia. In an animal model of type 2 diabetes (Otsuka Long-Evans Tokushima Fatty rats), long-term treatment with MLB was shown to attenuate the decline in endothelium-dependent vasodilation. researchgate.net This was associated with an increase in serum nitrite levels, an indicator of nitric oxide (NO) production, and a reduction in the accumulation of advanced glycation end products (AGEs). researchgate.net Mechanistically, MLB was found to rescue the activity of endothelial nitric oxide synthase (eNOS) by promoting its phosphorylation. This effect is dependent on the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. researchgate.net Furthermore, MLB activates the nuclear factor erythroid 2-related factor-2 (Nrf-2), a key regulator of antioxidant responses, leading to the expression of downstream enzymes like heme oxygenase-1. researchgate.net

MLB also exhibits significant anti-atherosclerotic properties. It has been shown to prevent the development of atherosclerosis in vivo by inhibiting intimal hyperplasia, which results from the proliferation and migration of vascular smooth muscle cells (VSMCs) following endothelial injury. cas.cn

Metabolic System Regulation

This compound and its derivatives have shown profound effects on systemic metabolic regulation, particularly in models of obesity and diabetes. These compounds can improve insulin sensitivity, regulate lipid metabolism, and reduce systemic inflammation associated with metabolic disorders.

In aging and high-fat diet-induced obese animal models, MLB supplementation was found to improve glucose tolerance and enhance insulin signaling in the liver. nih.govresearchgate.net A key mechanism underlying this effect is the activation of Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor that plays a critical role in regulating insulin sensitivity and inflammation. nih.gov By acting as a PPARβ/δ agonist, MLB helps to ameliorate insulin resistance. nih.gov

Furthermore, MLB addresses the cellular stress pathways that contribute to metabolic dysfunction. It has been shown to suppress endoplasmic reticulum (ER) stress and inhibit the formation of the NLRP3 inflammasome in the liver of aging and obese animals. nih.govresearchgate.net This leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), thereby mitigating the systemic inflammation that drives insulin resistance. nih.gov

Studies on Lithospermic Acid B (LAB), the same core molecule, have also highlighted its role in preventing diabetic complications. In a rat model of type 2 diabetes, LAB treatment prevented the development of diabetic retinopathy. nih.govplos.org This protective effect was attributed to its antioxidant and anti-inflammatory properties, as evidenced by reduced levels of systemic inflammatory markers. nih.govplos.org

The table below summarizes the effects of Lithospermic Acid B on key inflammatory and metabolic markers in a diabetic rat model.

MarkerEffect of Lithospermic Acid B TreatmentSignificance
serum high-sensitivity C-reactive protein (hsCRP)Significantly Decreased nih.govplos.org
serum monocyte chemotactic protein-1 (MCP-1)Significantly Decreased nih.govplos.org
serum tumor necrosis factor-alpha (TNFα)Tended to Decrease nih.govplos.org
urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG)Lowered nih.gov
Insulin Resistance (HOMA-IR)Improved (Reduced) nih.govplos.org

In rats fed a high-fat diet, both magnesium and zinc complexes of lithospermate B were effective in alleviating metabolic syndrome characteristics, including weight gain, accumulation of epididymal fat, and fatty liver. They also helped to normalize blood lipid and glucose metabolism. mendeley.com

Renal System Protection

The beneficial effects of this compound extend to the renal system, particularly in the context of diabetic nephropathy. In streptozotocin-induced diabetic rats, treatment with MLB effectively inhibited the upregulation of diabetes-associated markers of renal injury, such as transforming growth factor-beta 1 (TGF-β1), fibronectin, and collagen in the renal cortex. cas.cn This action helps to suppress the progression of renal injury. cas.cn

Central Nervous System Effects

Recent investigations have revealed that MLB can exert influence over the central nervous system, primarily by modulating neuroinflammatory processes. In a rat model of chronic unpredictable stress, which is used to simulate depression, MLB demonstrated significant antidepressant-like effects. tandfonline.com This was evidenced by its ability to reverse stress-induced elevations of the pro-inflammatory cytokines TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in the brain. tandfonline.com These findings suggest that the therapeutic action of MLB in this context is linked to its ability to target and suppress neuroinflammatory signals. tandfonline.com

The table below details the impact of Magnesium Lithospermate B on cytokine levels in a rat model of chronic stress.

CytokineEffect of Magnesium Lithospermate B TreatmentSignificance
Interleukin-1β (IL-1β)Reversed Stress-Induced Elevation tandfonline.com
Interleukin-6 (IL-6)Reversed Stress-Induced Elevation tandfonline.com
Tumor Necrosis Factor-alpha (TNF-α)Reversed Stress-Induced Elevation tandfonline.com

Structure Activity Relationship Sar Studies of Lithosperman B and Its Analogs

Qualitative SAR Approaches for Structural Features and Activity Correlation

Qualitative SAR provides a conceptual framework for linking specific structural components to bioactivity without necessarily assigning a numerical value to the contribution of each feature. For Lithospermic Acid B and its analogs, several key correlations have been established, particularly concerning their antioxidant activity.

A foundational observation is that the degree of polymerization of caffeic acid is directly related to free radical scavenging ability. Studies comparing caffeic acid with its oligomers—such as the dimer rosmarinic acid, the trimer lithospermic acid, and the tetramer Lithospermic Acid B—have shown that the polymers are more potent inhibitors of DPPH radicals than the caffeic acid monomer. nih.gov Among these, the tetramers, Lithospermic Acid B and its magnesium salt, exhibit the strongest activity. nih.gov

The most critical structural feature for the radical-scavenging activity of caffeic acid derivatives is the ortho-dihydroxyl group (the catechol moiety) on the aromatic rings. nih.gov The presence of this group is paramount; its absence or substitution leads to a significant reduction or complete loss of antioxidant activity. nih.gov Modifications to the propylene (B89431) side chain of the caffeic acid units tend to produce only slight changes in activity. nih.gov However, research indicates that a saturated alkyl group connected to the aromatic ring confers slightly higher inhibitory activity against the DPPH radical than an unsaturated group. nih.gov

In essence, the high potency of Lithospermic Acid B can be qualitatively attributed to two main features:

High Degree of Polymerization : As a tetramer, it possesses multiple active sites within a single molecule.

Presence of Multiple Catechol Groups : Each of the constituent caffeic acid units contains the essential o-dihydroxyl functionality required for potent radical scavenging.

Quantitative SAR Methodologies (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) methodologies build mathematical models to correlate the chemical structures of compounds with their biological activities. plos.org This approach aims to predict the activity of novel molecules and rationalize their mechanisms of action. scienceopen.com While specific QSAR models exclusively for Lithosperman B are not widely published, the principles are well-established for the broader class of phenolic compounds and caffeic acid derivatives to which it belongs. scienceopen.comresearchgate.netnih.gov

The foundation of any QSAR model is the numerical representation of the chemical structure using molecular descriptors. nih.gov For phenolic antioxidants, electronic descriptors derived from quantum chemical (QC) calculations are among the most frequently used. scienceopen.com

Computational methods like Density Functional Theory (DFT) and semi-empirical methods (e.g., AM1, PM3) are employed to calculate these descriptors. scienceopen.comresearchgate.net Key electronic descriptors relevant to the activity of phenolic compounds include:

Energies of Frontier Molecular Orbitals (E_HOMO and E_LUMO) : These relate to the molecule's ability to donate or accept electrons. nih.gov

Bond Dissociation Enthalpy (BDE) : A critical parameter for antioxidants, representing the energy required to break the O-H bond, which is central to the radical scavenging mechanism. nih.gov

Ionization Potential (IP) : The energy required to remove an electron, which is also related to antioxidant activity. nih.gov

Atomic Net Charges and Dipole Moment : These descriptors represent the electronic distribution within the molecule. researchgate.net

In addition to electronic descriptors, other parameters are also calculated to represent steric, hydrophobic, and topological properties of the molecule, providing a comprehensive structural profile for the QSAR model. scienceopen.comijsmr.in

Once descriptors are calculated, statistical methods are used to build a predictive model. The goal is to create an equation that quantitatively links the descriptors to the observed biological activity (e.g., IC₅₀ values). researchgate.net

A variety of statistical and machine learning models are employed for this purpose:

Multiple Linear Regression (MLR) : This is a common method used to establish a linear relationship between two or more independent variables (descriptors) and a dependent variable (activity). researchgate.netulm.ac.id For example, a QSAR model for caffeic acid derivatives used MLR to link antioxidant activity to descriptors like dipole moment, logP, and atomic charge. researchgate.net

Artificial Neural Networks (ANN) : These are computational models inspired by biological neural networks that can model complex, non-linear relationships between structure and activity.

Other Machine Learning Algorithms : Modern QSAR studies often leverage a wide array of machine learning techniques, including Random Forest (RF), Support Vector Machines (SVM), and various regression models like Decision Tree and Gaussian Process Regressors, to improve predictive accuracy. chemrxiv.orgsmums.ac.ir

The validity and predictive power of these models are rigorously tested using statistical metrics and validation sets to ensure they are robust and reliable for predicting the activity of new compounds. ulm.ac.id

Computational Chemistry and Molecular Descriptors

Impact of Structural Modifications on Biological Potency and Selectivity

Synthesizing and testing analogs of a lead compound is a core strategy in drug discovery to enhance potency and selectivity. Studies on this compound and related structures have provided valuable insights into how specific modifications affect bioactivity.

The contribution of specific functional groups to the biological activity of this compound has been investigated through the synthesis of various derivatives.

The Catechol Moiety : As established in qualitative SAR, the catechol groups are vital. A study on heterocyclic esters of caffeic acid found that analogs with an unsubstituted catechol ring demonstrated superior cytotoxic activity compared to their substituted counterparts, reinforcing the importance of the free hydroxyl groups. nih.gov

The Carboxylic Acid Groups : The carboxylic acid moieties in this compound are key sites for modification. Chelation with metal ions is one such modification that significantly impacts potency. While the naturally occurring form is often a magnesium salt (Magnesium Lithospermate B), complexing Lithospermic Acid B with certain transition metals can dramatically enhance its inhibitory effect on Na+/K+-ATPase. For instance, complexes with Cr³⁺, Mn²⁺, Co²⁺, and Ni²⁺ were found to be approximately five times more potent than the natural Lithospermic Acid B or its magnesium salt. researchgate.net This suggests that the coordination geometry and electronic properties of the metal-carboxyl-carbonyl complex play a crucial role in the interaction with the enzyme's active site. researchgate.net

Table 1: Effect of Metal Ion Complexation on the Na+/K+-ATPase Inhibitory Activity of Lithospermic Acid B (LSB) researchgate.net

CompoundIC₅₀ (μmol/L)Relative Potency Increase (vs. LSB)
Lithospermic Acid B (LSB)1011.0x
Magnesium-LSB (Mg-LSB)128~0.8x
Manganese-LSB (Mn-LSB)17~5.9x
Chromium-LSB (Cr-LSB)23~4.4x
Nickel-LSB (Ni-LSB)25~4.0x
Cobalt-LSB (Co-LSB)26~3.9x

Lithospermic Acid B is a chiral molecule with multiple stereocenters, and its three-dimensional arrangement is critical for its biological activity. In fact, the initial confusion between Salvianolic Acid B and Lithospermic Acid B, which are now known to be the same compound, arose from different assignments of the configuration at these stereocenters. nih.gov

The importance of stereochemistry is further highlighted by the isolation and study of its diastereomers. For example, Monardic acid B, isolated from Monarda fistulosa, was identified as the (7R,8R) diastereomer of Lithospermic Acid B. nih.gov This and other isolated diastereomers of the related Lithospermic Acid were found to exhibit moderate inhibitory activities against hyaluronidase (B3051955) and histamine (B1213489) release. nih.gov While direct comparisons of potency between all stereoisomers in a single assay are limited, these findings confirm that changes in stereoconfiguration influence biological function, likely by altering the way the molecule fits into and interacts with its biological targets.

Research on Derivatization of this compound for Enhanced Selectivity Remains Elusive

Despite a comprehensive search of available scientific literature, specific studies detailing the derivatization strategies for enhancing the selectivity of the chemical compound “this compound” could not be located. Investigations into the structure-activity relationships (SAR) and chemical modifications of this particular molecule appear to be limited or not widely published.

The plant genus Lithospermum is known to produce a variety of bioactive compounds, including shikonin (B1681659), acetylshikonin, and lithospermic acid B. science.govresearchgate.net Research has been conducted on the derivatives of some of these related compounds, exploring their biological activities. For instance, derivatives of shikonin have been synthesized and evaluated for various therapeutic effects. science.gov Similarly, the chemical modification of other natural polyphenolic compounds, such as caffeic acid, has been explored to enhance their properties. nih.govacs.orgresearchgate.net

However, this body of research does not extend to this compound specifically. The available literature primarily focuses on the isolation and characterization of compounds from Lithospermum species or the synthesis of other unrelated natural products. clockss.orgmdpi.comcore.ac.uk Without specific studies on the chemical modification of this compound, a detailed analysis of derivatization strategies for its enhanced selectivity cannot be provided at this time. Further research would be required to explore the structure-activity relationships of this compound and to develop derivatives with improved pharmacological profiles.

Synthetic Approaches and Derivatization Strategies

Total Synthesis Research of Lithosperman B and its Core Scaffolds

The total synthesis of polysaccharides is a formidable challenge in chemistry due to the complexity of stereoselectively forming multiple glycosidic bonds and the need for intricate protecting group strategies. fu-berlin.debeilstein-journals.org Modern techniques like Automated Glycan Assembly (AGA) have been developed to tackle these challenges, enabling the synthesis of complex polysaccharides. fu-berlin.deglycopedia.eu However, a specific application of these methods for the total synthesis of this compound has not been reported in the reviewed literature.

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. youtube.comyoutube.com For a polysaccharide like this compound, a retrosynthetic analysis would involve the disconnection of glycosidic linkages to break the polymer down into monosaccharide or oligosaccharide building blocks. researchgate.net The specific synthons and disconnection strategies for this compound are not documented, as no total synthesis has been published.

Development of Novel Synthetic Methodologies

The synthesis of complex natural products often drives the development of new synthetic methods. nih.govrsc.org For polysaccharides, this includes advancements in glycosylation reactions, orthogonal protecting group strategies, and solid-phase synthesis. beilstein-journals.orgglycopedia.eu While there is extensive research in the broader field of carbohydrate chemistry, the development of novel methodologies specifically tailored for the synthesis of this compound has not been a reported focus.

Asymmetric Synthesis and Stereocontrol Approaches

Asymmetric synthesis is critical in carbohydrate chemistry to control the stereochemistry of the numerous chiral centers and the anomeric center of each glycosidic bond (α or β linkage). nih.govbeilstein-journals.org This is typically achieved using chiral building blocks derived from the chiral pool (e.g., natural monosaccharides), chiral auxiliaries, or stereoselective catalysts. nih.gov The specific challenges and strategies for achieving stereocontrol in a hypothetical synthesis of this compound remain unexplored in the literature.

Partial Synthesis and Semisynthesis from Natural Precursors

Partial synthesis or semisynthesis involves using a naturally occurring compound as a starting material for chemical modifications. wikipedia.org This is a common strategy for producing complex molecules that are difficult to synthesize from scratch. wikipedia.org For this compound, which is isolated from Lithospermum erythrorhizon roots nih.gov, a semisynthetic approach could theoretically be employed to create analogues or derivatives. However, published studies detailing such partial or semisyntheses of this compound are not available.

Chemical Derivatization for Enhanced Research Utility

Chemical derivatization modifies a compound to improve its properties for analysis or to study its structure-activity relationships. nih.gov

Modification for Analytical Detection and Quantification

Derivatization is often used to enhance the detection and quantification of analytes in methods like chromatography and mass spectrometry. epa.gov For polysaccharides, derivatization can improve volatility for gas chromatography or enhance ionization for mass spectrometry. Common derivatization reactions target hydroxyl groups. While general techniques for derivatizing polysaccharides exist, specific methods optimized for the analytical detection and quantification of this compound have not been described in the scientific literature.

Synthesis of Bioactive Analogs for SAR Studies

While specific research on the synthesis of bioactive analogs of this compound for structure-activity relationship (SAR) studies is not extensively documented in publicly available literature, the broader investigation into related compounds from the Lithospermum genus, particularly naphthoquinones like shikonin (B1681659), provides a valuable framework for potential synthetic strategies. The synthesis of analogs is a cornerstone of medicinal chemistry, aiming to identify the key structural features (pharmacophores) responsible for biological activity and to optimize properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov

Studies on other natural products often involve the targeted modification of various functional groups to probe their influence on biological endpoints. For a compound like this compound, which possesses a complex polyphenolic structure, several positions could be targeted for modification. These include the hydroxyl groups, the carboxylic acid moiety, and the aromatic rings.

Research on other phenolic compounds and naphthoquinones has demonstrated that modifications such as etherification, esterification, or the introduction of different substituents on the aromatic rings can significantly impact biological activity. For instance, in the case of shikonin and its derivatives, which are also found in Lithospermum erythrorhizon, SAR studies have revealed that the side chain ester group is crucial for their cytotoxic effects. jst.go.jpresearchgate.net The synthesis of various ester derivatives of shikonin has allowed for the exploration of how lipophilicity and steric factors in this part of the molecule affect its anticancer activity. jst.go.jp

Similarly, for other bioactive quinones, the introduction of nitrogen-containing substituents or halogen atoms has been shown to modulate their electronic properties and, consequently, their biological activity. acs.orgmdpi.com These approaches, if applied to this compound, could involve the synthesis of a library of analogs with systematic variations to elucidate which parts of the molecule are critical for its desired pharmacological effects. The synthesis of such analogs would likely start from the isolated natural product or a synthetic precursor, followed by a series of chemical transformations to introduce the desired modifications. The resulting analogs would then be subjected to biological screening to establish a comprehensive SAR profile.

Prodrug Strategies for Improved Pharmacological Studies

The development of prodrugs is a well-established strategy in drug discovery to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, chemical instability, or rapid metabolism. nih.govwuxiapptec.com For a phenolic compound like this compound, which may be subject to rapid first-pass metabolism through glucuronidation or sulfation of its hydroxyl groups, a prodrug approach could be highly beneficial for enhancing its oral bioavailability and systemic exposure. nih.gov

A common prodrug strategy for phenolic drugs involves masking the hydroxyl groups with moieties that are cleaved in vivo by enzymes to release the active parent drug. nih.gov Some potential prodrug strategies that could be explored for this compound include:

Ester Prodrugs: The phenolic hydroxyl groups can be converted into esters. These ester linkages can be designed to be hydrolyzed by esterases, which are abundant in the body, particularly in the plasma and liver. The choice of the ester promoiety can influence the rate of hydrolysis and the physicochemical properties of the prodrug, such as its solubility and lipophilicity.

Carbamate Prodrugs: Carbamate linkages can also be used to mask phenolic hydroxyls. These are generally more stable than esters and can offer a different release profile of the parent drug.

Phosphate (B84403) Prodrugs: The introduction of a phosphate group can significantly increase the aqueous solubility of a drug. These phosphate esters are typically cleaved by alkaline phosphatases to release the active phenolic compound. This strategy is particularly useful for developing formulations for intravenous administration. nih.gov

Glycoside Prodrugs: Attaching a sugar moiety to a phenolic compound can form a glycoside. While some glycosides are naturally occurring, synthetic glycosylation can be used as a prodrug strategy. These glycosides may have altered solubility and transport characteristics and can be cleaved by specific glycosidases.

Targeted Prodrugs: More advanced strategies involve designing prodrugs that are activated by specific enzymes that are overexpressed in target tissues, such as tumors. This approach can lead to site-selective drug release, enhancing efficacy and reducing systemic toxicity.

While there is no specific literature detailing the synthesis of this compound prodrugs, the principles of prodrug design for phenolic compounds are well-established and provide a clear roadmap for future research aimed at improving the pharmacological profile of this natural product. nih.govnih.gov The successful implementation of a prodrug strategy for this compound would require careful selection of the promoiety to achieve the desired balance of stability, solubility, and efficient enzymatic conversion to the active form.

Advanced Analytical Methodologies for Lithosperman B Research

Chromatographic Separations for Characterization and Quantification

Chromatographic techniques are indispensable for separating individual components from the complex chemical matrix of plant extracts. mdpi.commdpi.com The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. mdpi.comresearchgate.net The choice of chromatographic method is determined by the physicochemical properties of the analyte and the objective of the analysis, whether it be purification or quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like Lithosperman B. chromatographytoday.com When coupled with a Diode Array Detector (DAD), HPLC allows for both the quantification and preliminary identification of compounds. mdpi.com The DAD acquires absorbance spectra for each eluting peak, providing information about the compound's chromophores, which is useful for identifying classes of compounds like phenolics. mdpi.comoup.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing phenolic compounds. sci-hub.se In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sci-hub.sedokumen.pub Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a wide range of polarities. chromatographytoday.comnih.gov The quantitative determination of lithospermic acid and related polyphenols has been successfully achieved using HPLC-UV/DAD methods. dokumen.pub

Table 1: Typical HPLC-DAD Conditions for the Analysis of Phenolic Acids

Click to view table
ParameterConditionSource
Column Reversed-phase C18 dokumen.pubnih.gov
Mobile Phase Gradient of Acetonitrile and Water (often with formic acid) oup.comdokumen.pub
Detection Diode Array Detector (DAD), ~280-330 nm oup.comdokumen.pub
Flow Rate ~1.0 mL/min chromatographytoday.com
Temperature Ambient or controlled (e.g., 25-30 °C) chromatographytoday.comoup.com
Application Quantification and identification of phenolic compounds in plant extracts chromatographytoday.comdokumen.pub

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself is non-volatile and not suitable for direct GC analysis, GC-MS is crucial for characterizing the metabolic profile of the source plant, Lithospermum. This provides a comprehensive understanding of the biosynthesis of various secondary metabolites. Plant extracts are complex mixtures, and GC-MS is used to identify other classes of compounds, such as fatty acids, sterols, and terpenoids, that are present alongside this compound. mdpi.com

For GC-MS analysis, samples often require derivatization to increase the volatility and thermal stability of the analytes. This typically involves trimethylsilylation and/or methoximation for compounds containing polar functional groups like hydroxyl and carboxyl groups. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a molecular fingerprint that allows for identification by comparison with spectral libraries.

Table 2: Examples of Metabolites Identified in Lithospermum Species via GC-MS

Click to view table
Metabolite ClassExample CompoundsSource
Sterols Stigmasterol, Sitosterol
Fatty Acid Esters Palmitic acid methyl ester, Methyl oleate
Terpenoids Volatile sesquiterpenoids mdpi.com
Simple Phenols 4-hydroxybenzoic acid (as a precursor)

Supercritical Fluid Chromatography (SFC) is a modern separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. SFC is considered a "green" technology because it significantly reduces the use of organic solvents. The properties of the supercritical fluid mobile phase can be finely tuned by adjusting pressure and temperature, which allows for precise control over the separation process. For the analysis of polar compounds, organic modifiers such as methanol are added to the CO2 mobile phase to increase its solvating power.

While specific applications of SFC for the direct analysis of this compound are not widely documented, the technique shows great promise. SFC has been successfully used for the separation of other polar phenolic compounds, including caffeic acid. dokumen.pub Given that this compound is an oligomer of caffeic acid, SFC represents a potentially powerful tool for its purification and analysis. Its advantages include high efficiency, fast separation times, and reduced solvent consumption compared to traditional HPLC.

Table 3: Potential Advantages of SFC for this compound Research

Click to view table
AdvantageDescriptionSource
High Speed The low viscosity of supercritical fluids allows for faster flow rates and shorter analysis times compared to HPLC.
Reduced Solvent Use Primarily uses CO2, decreasing the consumption and disposal of toxic organic solvents.
High Efficiency Better mass transfer in supercritical fluids leads to sharper peaks and improved resolution.
Versatility Can separate a wide range of compounds, from nonpolar to polar, by adjusting modifiers and conditions.
Preparative Scale Well-suited for preparative applications due to the ease of removing the CO2 mobile phase, facilitating rapid sample recovery.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the structural elucidation of unknown compounds and for confirming the identity of known ones. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for determining the complete chemical structure of organic molecules in solution. For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.

1D NMR: ¹H NMR provides information about the number, chemical environment, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms in the molecule.

2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between atoms. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two to three bonds. This collective data allows for the piecing together of the molecular fragments to build the final structure.

The structural elucidation of new dimeric naphthoquinones from Lithospermum erythrorhizon has been accomplished using 1D and 2D NMR spectroscopic analysis.

Table 4: NMR Experiments for Structural Elucidation of Complex Polyphenols

Click to view table
ExperimentInformation ProvidedApplication
¹H NMR Chemical shift, integration (proton count), and coupling constants (neighboring protons).Identifies types of protons (aromatic, vinylic, aliphatic).
¹³C NMR Number and chemical environment of carbon atoms.Identifies types of carbons (carbonyl, aromatic, olefinic, aliphatic).
COSY Shows coupling between protons, typically through 2-3 bonds.Establishes proton-proton connectivity within spin systems.
HSQC Correlates protons with their directly attached carbons.Assigns protons to their respective carbon atoms.
HMBC Shows long-range (2-4 bond) correlations between protons and carbons.Connects molecular fragments and establishes the carbon skeleton.

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information for structural analysis: the precise molecular weight of the compound and its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum gives the molecular mass of the analyte. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound.

Furthermore, the energy applied during the ionization process can cause the molecular ion to break apart into smaller, charged fragments. This fragmentation is often predictable and provides valuable clues about the molecule's structure. The analysis of these fragmentation patterns can help identify structural motifs and the sequence of building blocks within a larger molecule, which is particularly useful for oligomeric structures like this compound. MS analysis was instrumental in the characterization of various compounds isolated from Lithospermum erythrorhizon.

Table 5: Information Derived from Mass Spectrometry for this compound

Click to view table
MS Data TypeInformation ObtainedRelevance to this compound
Molecular Ion Peak (M⁺) Provides the molecular weight of the compound.Confirms the mass of the caffeic acid tetramer.
High-Resolution Mass (HRMS) Determines the exact mass, allowing for elemental formula calculation.Confirms the molecular formula (e.g., C₄₀H₃₀O₁₆).
Fragmentation Pattern (MS/MS) Reveals the structure of smaller pieces of the molecule.Shows characteristic losses of caffeic acid monomers or related fragments, helping to confirm the overall structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantitative determination of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. repligen.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net This relationship allows for the calculation of an unknown concentration by measuring its absorbance at a specific wavelength. core.ac.uk

For quantitative analysis, a key parameter is the wavelength of maximum absorbance (λmax), as the highest sensitivity and minimal interference are achieved at this wavelength. In the analysis of this compound, UV absorbance has been monitored at wavelengths of 286 nm and 329 nm . The quantification process typically involves creating a calibration curve by measuring the absorbance of several standard solutions of known this compound concentration. core.ac.uk The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This technique is valued for its simplicity, speed, and cost-effectiveness in quantifying purified compounds. frontiersin.org

Other Advanced Detection and Quantification Techniques

Beyond standard UV-Vis spectroscopy, a range of more sophisticated methods are employed to achieve higher sensitivity, selectivity, and resolving power in the analysis of this compound, particularly within complex biological matrices.

Capillary Electrophoresis (CE) is a powerful separation technique that separates analytes based on their charge, size, and electrophoretic mobility within a narrow fused-silica capillary under the influence of a high electric field. frontiersin.orgnih.gov Its high separation efficiency, minimal sample and solvent consumption, and speed make it a valuable tool in pharmaceutical and natural product analysis. frontiersin.orgrsc.org

CE has been successfully applied to the analysis of this compound (often referred to as salvianolic acid B). In one method, cyclodextrin-modified micellar electrokinetic chromatography (MEKC), a mode of CE, was used to simultaneously separate and determine nine active ingredients, including lithospermic acid, from a traditional medicine preparation. researchgate.net This method achieved baseline separation in under 16 minutes, demonstrating excellent precision with intraday and interday variations ranging from 0.4% to 4.8% and 1.7% to 5.0%, respectively. researchgate.net The recovery rates for the analytes were between 95.3% and 105.0%, highlighting the accuracy and reliability of the method for quality control. researchgate.net

In another application, a CE-mass spectrometry (MS) method was developed for the analysis of four hydrophilic phenolic acids, including lithospermic acid. promega.comevidentscientific.com This method utilized an uncoated fused-silica capillary (95 cm × 50 μm I.D.) with an applied voltage of +27 kV. promega.com By employing a field-amplified sample stacking preconcentration technique, the method's sensitivity was enhanced by 30- to 50-fold compared to standard hydrodynamic injection. promega.com

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer unparalleled specificity and sensitivity for identifying and quantifying analytes in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone technique for the quantification of this compound in biological samples such as rat serum. This method combines the potent separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection of tandem mass spectrometry.

Several rapid and sensitive LC-MS/MS methods have been developed for the determination of this compound. These methods typically use a reversed-phase C8 or C18 column for chromatographic separation. The analytes are detected using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in the negative ion mode, which is well-suited for acidic phenolic compounds like this compound. Detection is performed in the multiple-reaction-monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

One such validated method demonstrated linearity over a concentration range of 10.0–500 ng/mL with a lower limit of quantification (LLOQ) of 10 ng/mL from just 50 µL of serum. promega.com Another study reported linearity for this compound over a range of 16–4096 ng/mL, with intra- and inter-assay coefficients of variation below 9.3% and 8.9%, respectively, confirming the method's precision and accuracy. rsc.org

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional GC. organomation.comnih.gov It employs two columns of different selectivity connected by a modulator, allowing for the separation of highly complex mixtures. organomation.com When coupled with a mass spectrometer (MS), it becomes a formidable tool for non-targeted screening and characterization of volatile and semi-volatile compounds.

However, the application of GCxGC-MS for the direct analysis of this compound has not been documented in the reviewed literature. This compound is a large (Molecular Formula: C36H30O16), highly polar, and non-volatile polyphenolic acid. researchgate.net Gas chromatography requires analytes to be volatile and thermally stable so they can be vaporized without decomposition. Due to its chemical properties, this compound is not amenable to direct GC analysis. While chemical derivatization could potentially be used to increase its volatility, this adds complexity and is not a standard approach, with liquid chromatography being the far more common and direct method for its analysis.

Determining the subcellular location where a compound exerts its effects is crucial for understanding its mechanism of action. Advanced imaging techniques, such as fluorescence microscopy, are essential tools for visualizing the distribution of molecules within cells. organomation.com

Fluorescence microscopy works by using fluorescent probes (fluorophores) that, upon excitation by light of a specific wavelength, emit light at a longer wavelength. organomation.com This emitted light is detected to generate an image, revealing the location of the tagged molecule. For a compound like this compound, localization could potentially be studied by:

Intrinsic Fluorescence: Some phenolic compounds exhibit natural fluorescence (autofluorescence). If this compound possesses sufficient intrinsic fluorescence at a unique wavelength, it could be directly visualized within cells without the need for an external label.

Fluorescent Labeling: If intrinsic fluorescence is insufficient, the molecule could be chemically conjugated to a known fluorescent dye. This tagged version of this compound could then be introduced to cells, and its localization tracked.

Indirect Immunofluorescence: If an antibody specific to this compound were available, cells could be treated with the compound, then fixed, permeabilized, and treated with the primary antibody followed by a secondary antibody conjugated to a fluorophore.

Techniques like confocal microscopy would be particularly valuable, as they eliminate out-of-focus light to create sharp, high-resolution optical sections of the cell, enabling precise 3D localization within organelles like mitochondria, the endoplasmic reticulum, or the nucleus. Super-resolution methods, such as localization microscopy (e.g., PALM, STORM) , could push the resolution even further, potentially allowing for the visualization of interactions at the single-molecule level.

While these techniques offer powerful capabilities for determining the cellular localization of bioactive molecules, specific studies applying advanced imaging to visualize this compound within cells were not identified in the reviewed literature. Such research would represent a significant step forward in elucidating its cellular and molecular targets.

Potential Research Applications and Future Directions

Development of Novel Research Probes and Pharmacological Tools

Chemical probes are essential for dissecting biological pathways and validating targets in drug discovery. snv63.ru An ideal probe is a small molecule that selectively interacts with a specific protein or pathway, allowing researchers to study its function in a controlled manner. snv63.ru Lithosperman B, as a derivative of caffeic acid, belongs to the phenylpropanoid class of compounds which have shown potential in modulating key signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways. mdpi.com This inherent biological activity makes this compound and its analogs promising candidates for the development of novel research probes.

By understanding the specific molecular interactions of this compound, it can be utilized as a tool to investigate the roles of its target proteins in various disease models. For instance, its simple chemical structure provides a foundation for the synthesis of derivatives with modified properties, such as enhanced selectivity or the incorporation of reporter tags for imaging studies. mdpi.com These tailored molecules can serve as valuable pharmacological tools to explore complex biological processes, ultimately contributing to a deeper understanding of disease mechanisms and the identification of new therapeutic targets. snv63.ru

Lead Compound Discovery and Optimization in Preclinical Drug Discovery

A "lead compound" in drug discovery is a chemical starting point that has shown promising biological activity and serves as the basis for developing a new drug. researchgate.net The process of preclinical drug discovery is a lengthy and costly endeavor, often taking several years and involving the iterative optimization of efficacy, pharmacokinetics, and safety parameters. nih.govunamur.be Natural products have historically been a rich source of lead compounds, with many clinically important drugs derived from them. researchgate.net

This compound, with its demonstrated biological activities, represents a potential lead compound. The journey from a lead compound to a viable drug candidate involves a multi-parameter optimization process. nih.govnih.gov This includes modifying its chemical structure to enhance its desired pharmacological effects while minimizing potential off-target activities. researchgate.net Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can significantly accelerate this optimization process by predicting how structural changes will affect the compound's properties. mdpi.combiorxiv.org Through cycles of design, synthesis, and testing, researchers can develop analogs of this compound with improved "drug-like" properties, such as better bioavailability and metabolic stability, paving the way for further preclinical development. pharmaexcipients.comuu.searxiv.org

Translational Research Opportunities from a Preclinical Perspective

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. faes.orgnih.gov It involves turning observations from the laboratory into interventions that can improve human health. faes.orgfightingblindness.org For a compound like this compound, preclinical translational research is a critical step to evaluate its potential for future therapeutic applications. nih.govwakehealth.edunih.gov

Advancing in vitro to in vivo Extrapolation Models

A significant challenge in preclinical development is predicting how a compound will behave in a whole organism based on laboratory experiments (in vitro to in vivo extrapolation or IVIVE). wikipedia.orgwuxiapptec.com IVIVE models use data from in vitro assays to forecast the pharmacokinetics of a compound in vivo. wuxiapptec.com These models are crucial for reducing the reliance on animal testing and for making early, informed decisions in the drug development process. wikipedia.orgnih.gov

For this compound, developing robust IVIVE models would be a key translational step. This involves using in vitro data on its metabolism and transport to parameterize physiologically based pharmacokinetic (PBPK) models. wikipedia.org These computational models simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. wikipedia.org While these models are powerful, their accuracy depends on the quality of the in vitro data and the assumptions made. researchgate.net For instance, factors like protein binding and the concentration of the compound within cells need to be carefully considered to improve the predictive power of these models. researchgate.net Advancing these models for this compound will be essential for estimating its potential effective concentrations and guiding future in vivo studies. nih.gov

Exploring Combination Therapies with Other Research Compounds

Combination therapies, where multiple compounds are used together, are a promising strategy in various research areas, particularly in oncology. ohe.org The rationale behind this approach is that combining agents can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. medrxiv.orgnih.gov This can be due to the compounds acting on different targets or pathways, or one compound enhancing the activity of another. nih.govnih.gov

Investigating this compound in combination with other research compounds could unveil synergistic interactions that enhance its biological effects. nih.govfrontiersin.org Preclinical studies could explore its use alongside other natural compounds or established experimental drugs to identify combinations that show improved efficacy in various disease models. nih.govfrontiersin.org Such studies often employ methods like isobologram analysis to determine whether the interaction is synergistic, additive, or antagonistic. nih.gov The discovery of synergistic combinations could open up new avenues for research and potentially lead to more effective therapeutic strategies in the future. nhh.noeuropa.eu

Challenges and Emerging Research Avenues

Despite its potential, the advancement of research on this compound is not without its challenges. A significant hurdle lies in our incomplete understanding of its natural production.

Addressing Biosynthetic Pathway Gaps

The biosynthesis of complex natural products like this compound occurs through multi-step enzymatic pathways in plants. nih.govmdpi.com While the general phenylpropanoid pathway, which produces the caffeic acid precursor of this compound, is relatively well-understood, specific steps leading to the final molecule may not be fully elucidated. mdpi.commdpi.com This pathway begins with the amino acid phenylalanine or tyrosine and involves a series of enzymatic reactions catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). mdpi.com

However, the biosynthesis of many specialized plant metabolites remains partially or completely unknown. nih.gov Identifying all the genes and enzymes involved in the this compound pathway is a significant challenge. nih.gov In some related pathways, research has identified key enzymes like tyrosine ammonia (B1221849) lyase (TAL) and p-coumarate 3-hydroxylase (C3H) in microorganisms, which differ from the plant pathway. google.comnih.govasm.org The lack of a complete reference genome for many medicinal plants, including those that produce this compound, has historically limited the investigation of these pathways. researchgate.net

Recent advances in genomics and metabolic engineering are providing new tools to address these gaps. frontiersin.org The availability of genome sequences allows for the identification of candidate genes for the missing enzymatic steps. nih.govresearchgate.net Elucidating the complete biosynthetic pathway of this compound is a critical research avenue. This knowledge would not only deepen our fundamental understanding of plant biochemistry but also enable the heterologous production of this compound and its derivatives in microbial hosts like E. coli or yeast. frontiersin.orgfrontiersin.org This would provide a sustainable and scalable source of the compound for further research and development, overcoming the limitations of extraction from natural plant sources. frontiersin.org

Novel Mechanistic Insights at the Molecular Level

Recent investigations into the molecular activities of this compound and its derivatives, such as magnesium lithospermate B (MLB), have unveiled complex mechanisms of action at the cellular level. researchgate.net Research has particularly focused on its protective effects in endothelial cells, revealing its influence on key signaling pathways that are crucial for cellular health and function.

Studies have demonstrated that MLB can counteract endothelial dysfunction, for instance, that which is induced by hyperglycemia. researchgate.net The compound has been shown to engage with the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell growth, survival, and metabolism. researchgate.net By promoting the phosphorylation of Akt, a key protein kinase in this pathway, this compound initiates a cascade of downstream effects. researchgate.net

One of the significant downstream effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound's activation of Nrf2 is dependent on the PI3K/Akt pathway and leads to the increased expression of antioxidant enzymes like heme oxygenase-1. researchgate.net

Furthermore, the activation of the PI3K/Akt pathway by MLB also leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). researchgate.net This is associated with a decrease in the O-linked N-acetylglucosamine modification of the eNOS protein. researchgate.net The activation of eNOS is vital for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation and maintaining vascular health. researchgate.net By influencing these interconnected signaling pathways, this compound demonstrates a multi-faceted mechanism for protecting endothelial cells from stress and dysfunction. researchgate.net

Pathway/TargetObserved Effect of Magnesium Lithospermate BReference
PI3K/Akt PathwayActivation via phosphorylation of Akt researchgate.net
eNOSIncreased phosphorylation and activity; Decreased O-linked N-acetylglucosamine modification researchgate.net
Nrf-2Increased activation researchgate.net
Heme oxygenase-1Induced expression as a result of Nrf-2 activation researchgate.net

Sustainable Production Strategies for Research Material

The acquisition of this compound for research purposes presents challenges due to its complex structure and potential scarcity from natural sources. Consequently, developing sustainable production strategies is a key focus. These strategies encompass biotechnological methods like plant cell culture and chemical synthesis, each with unique advantages for ensuring a reliable supply of the compound.

Plant Cell Culture

One promising avenue for sustainable production is the use of plant cell cultures, specifically from Lithospermum erythrorhizon. This method allows for the production of Lithospermic acid B in controlled laboratory settings, independent of geographical and climatic constraints that affect whole plants. Research into optimizing these cell cultures has shown that the production yield can be significantly influenced by the composition of the culture medium. For instance, the addition of copper ions (Cu2+) has been found to stimulate the production of Lithospermic acid B. Conversely, substances like 2,4-Dichlorophenoxyacetic acid (2,4-D) and ammonium (B1175870) ions (NH4+) inhibit its production. These findings are crucial for developing optimized and efficient large-scale fermentation processes. Furthermore, related research on enhancing the biosynthesis of other metabolites in Lithospermum, such as shikonin (B1681659), through bacterial co-culturing or genetic engineering, suggests that similar elicitation and metabolic engineering strategies could be applied to boost this compound yields. researchgate.netresearchgate.net

Chemical Synthesis

Production StrategyMethod/OrganismKey Factors & FindingsReference
Plant Cell CultureLithospermum erythrorhizon cell culturesProduction of Lithospermic acid B is stimulated by Cu2+ and inhibited by 2,4-D and NH4+.
Chemical SynthesisTotal synthesis of (+)-lithospermic acidUtilizes organocatalysis, C-H activation, and hypervalent iodine-mediated rearrangement. nih.gov
Biosynthesis EnhancementCo-culture or genetic modification of Lithospermum sp.Bacterial elicitation and overexpression of transcription factors (e.g., LeMYB1) can enhance related metabolite production. researchgate.netresearchgate.net

Q & A

Q. How can researchers optimize the extraction and isolation methods for Lithosperman B from natural sources?

Methodological Answer :

  • Experimental Design : Use column chromatography with gradient elution (e.g., silica gel or Sephadex LH-20) combined with HPLC for purity validation. Solvent systems should be tailored to polarity profiles of this compound, referencing prior isolation protocols for related naphthoquinones .
  • Data Validation : Compare spectral data (NMR, MS) with published databases to confirm compound identity. Include purity thresholds (>95%) and reproducibility metrics across batches .

Q. What in vitro and in vivo models are most appropriate for preliminary screening of this compound’s pharmacological effects?

Methodological Answer :

  • Model Selection : For antioxidant activity, use DPPH/ABTS assays and ROS-scavenging cell lines (e.g., RAW 264.7 macrophages). For anti-inflammatory properties, employ LPS-induced cytokine release models. Prioritize murine models for in vivo validation due to established protocols for pharmacokinetic profiling .
  • Dosage Ranges : Base initial doses on IC50 values from cytotoxicity assays (e.g., MTT tests) to ensure therapeutic windows .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s observed bioactivity, and how can researchers resolve contradictions in reported mechanisms across studies?

Methodological Answer :

  • Mechanistic Analysis : Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify signaling pathways (e.g., Nrf2/KEAP1 for antioxidant effects). Validate via siRNA knockdown or CRISPR-Cas9 gene editing in target cells .
  • Contradiction Resolution : Conduct systematic reviews to assess study heterogeneity (e.g., variations in cell lines, assay conditions). Apply meta-analysis tools to quantify effect sizes and identify confounding variables .

Q. How can researchers design robust dose-response studies to address nonlinear pharmacokinetics of this compound in preclinical models?

Methodological Answer :

  • Study Design : Use staggered dosing regimens (e.g., 5–100 mg/kg) with repeated sampling for plasma concentration-time curves. Incorporate allometric scaling to predict human-equivalent doses .
  • Data Interpretation : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Compare AUC and Cmax values across species to assess translational relevance .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible experimental outcomes?

Methodological Answer :

  • Quality Control : Implement orthogonal analytical methods (HPLC-DAD, UPLC-QTOF) to monitor impurities. Standardize extraction solvents and drying temperatures across batches .
  • Statistical Mitigation : Use randomized block designs in experiments to control for variability. Include internal reference standards in each assay run .

Data Analysis and Interpretation

Q. How should researchers statistically analyze conflicting results in this compound’s cytotoxicity across cancer cell lines?

Methodological Answer :

  • Statistical Framework : Perform multivariate ANOVA to identify covariates (e.g., cell line genotype, culture media composition). Use cluster analysis to group cell lines by response patterns .
  • Contradiction Management : Cross-validate findings with patient-derived xenograft (PDX) models to assess clinical relevance. Publish negative results to reduce publication bias .

Q. What bioinformatics tools are recommended for integrating multi-omics data in this compound mechanism-of-action studies?

Methodological Answer :

  • Tool Selection : Use STRING for protein-network analysis, MetaboAnalyst for metabolomic integration, and GSEA for pathway enrichment. Validate findings with qRT-PCR/Western blot .
  • Data Repositories : Deposit raw data in public repositories (e.g., GEO, PRIDE) to ensure transparency and enable meta-analyses .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor in animal studies involving this compound’s toxicity profiling?

Methodological Answer :

  • Ethical Compliance : Adhere to ARRIVE guidelines for experimental reporting. Obtain IACUC approval for humane endpoints and sample sizes justified by power analysis .
  • Reproducibility : Publish detailed protocols in supplementary materials, including anesthesia methods and euthanasia criteria .

Q. What steps validate the reproducibility of this compound’s bioactivity in independent laboratories?

Methodological Answer :

  • Collaborative Validation : Engage in ring trials with partner labs using standardized compound aliquots. Share raw data via platforms like Zenodo .
  • Method Documentation : Provide step-by-step video protocols for complex assays (e.g., patch-clamp electrophysiology for ion channel studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.